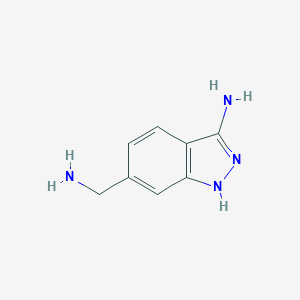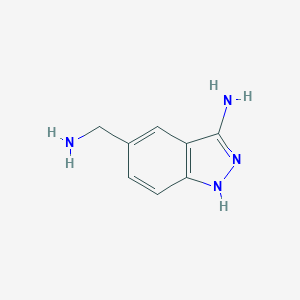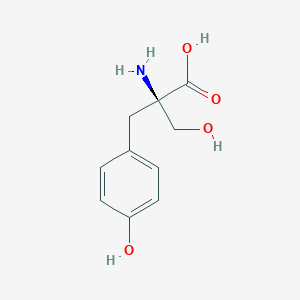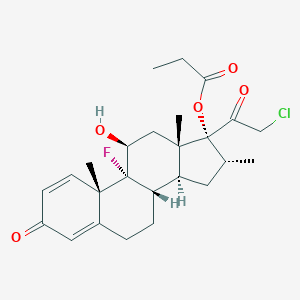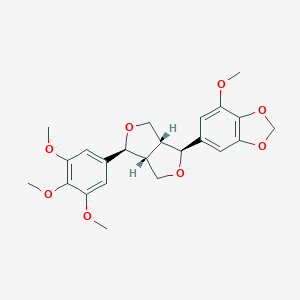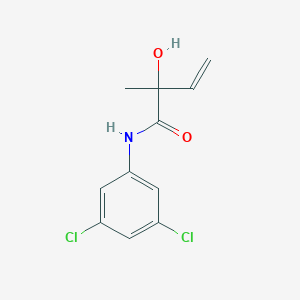
3',5'-Dichloro-2-hydroxy-2-methylbut-3-enanilide
Übersicht
Beschreibung
The study of chemical compounds similar to "3',5'-Dichloro-2-hydroxy-2-methylbut-3-enanilide" involves understanding their synthesis, molecular structure, and properties. These compounds often play significant roles in various fields, including medicinal chemistry, materials science, and environmental chemistry.
Synthesis Analysis
Synthesis of compounds with complex structures like "3',5'-Dichloro-2-hydroxy-2-methylbut-3-enanilide" typically involves multi-step organic reactions. For instance, the synthesis of related compounds might include steps like halogenation, hydroxylation, and the introduction of methyl groups through methods such as cuprate reagents for introducing silyl groups, which can be easily converted to hydroxyl groups (Fleming & Winter, 1993).
Molecular Structure Analysis
Determining the molecular structure of such compounds involves techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. For example, the crystal and molecular structure of related dichloro-hydroxy-methylbenzoates has been elucidated, showcasing the importance of structural analysis in understanding compound properties (Gillespie et al., 1981).
Wissenschaftliche Forschungsanwendungen
Organic Chemistry and Synthesis :
- 3-Hydroxy-3-methyl-1,1-dimethoxybutane is used in the synthesis of various dimethylchromens, such as lonchocarpin, jacareubin, and evodionol. This process is facilitated by its stability and accessibility (Bandaranayake, Crombie, & Whiting, 1971).
- Facile synthesis methods for 3-methylbut-2-enylated 1,3,5-trihydroxyxanthones have been developed, which are potential biogenetic precursors to compounds like 6-desoxyisojacareubin and 6-desoxyjacareubin (Gujral & Gupta, 1979).
Pharmacology and Biomedical Applications :
- Anti-fungal properties have been observed in compounds like (-)-caledol 1 and (-)-dicaledol 2, synthesized from 2-hydroxy-3-methylbut-3-enyl substituted xanthones and isolated from Calophyllum caledonicum leaves (Oger et al., 2003).
- Vinclozolin, a fungicide related to 3',5'-Dichloro-2-hydroxy-2-methylbut-3-enanilide, and its metabolites have been studied for their antiandrogenic effects and potential implications in endocrine disruption (Molina-Molina et al., 2006).
Environmental Science :
- Studies on the environmental impact of vinclozolin have shown no antiandrogenic effects in specific fish species, providing insights into the ecological implications of such compounds (Makynen et al., 2000).
- The degradation behavior of vinclozolin in wine, leading to stable anilides, has been explored, highlighting its stability and breakdown pathways in agricultural products (Pirisi et al., 1986).
Eigenschaften
IUPAC Name |
N-(3,5-dichlorophenyl)-2-hydroxy-2-methylbut-3-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO2/c1-3-11(2,16)10(15)14-9-5-7(12)4-8(13)6-9/h3-6,16H,1H2,2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYYIBNYONAZCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)(C(=O)NC1=CC(=CC(=C1)Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9039789 | |
| Record name | N-(3,5-Dichlorophenyl)-2-hydroxy-2-methyl-3-butenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9039789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',5'-Dichloro-2-hydroxy-2-methylbut-3-enanilide | |
CAS RN |
83792-61-4 | |
| Record name | N-(3,5-Dichlorophenyl)-2-hydroxy-2-methyl-3-butenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83792-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',5'-Dichloro-2-hydroxy-2-methylbut-3-enanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083792614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3,5-Dichlorophenyl)-2-hydroxy-2-methyl-3-butenamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9039789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',5'-DICHLORO-2-HYDROXY-2-METHYLBUT-3-ENANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6Y06GAX2T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



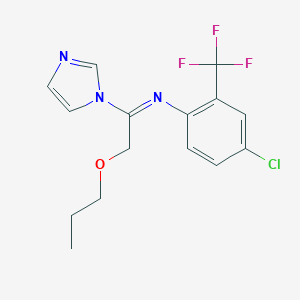
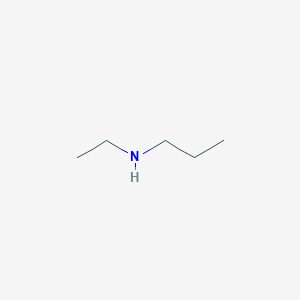
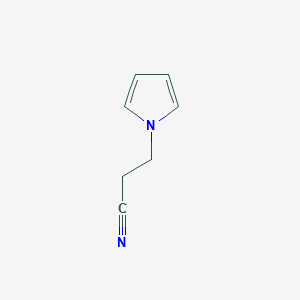


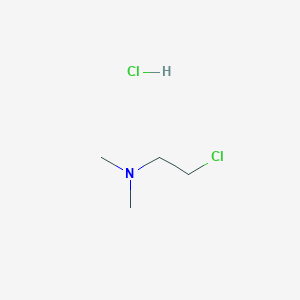
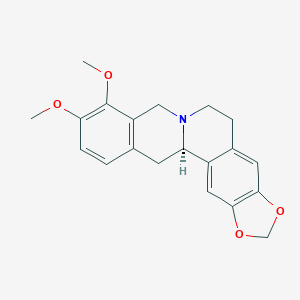
![(1S,4S,5R,6S)-4-amino-2-oxabicyclo[3.1.0]hexane-4,6-dicarboxylic acid](/img/structure/B33229.png)
